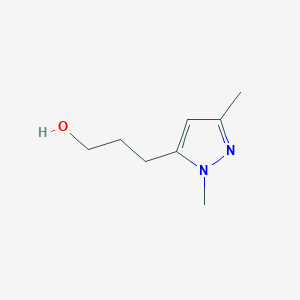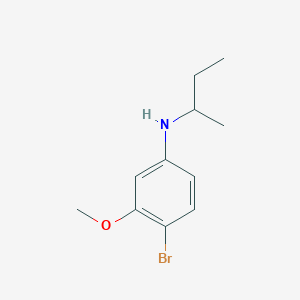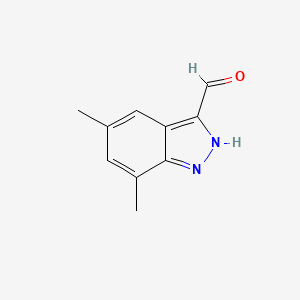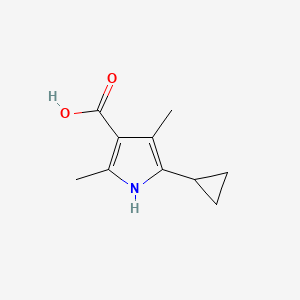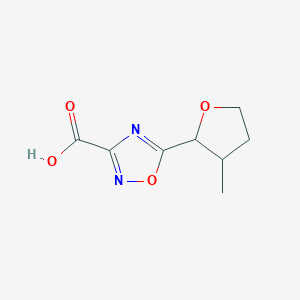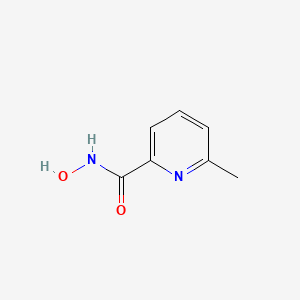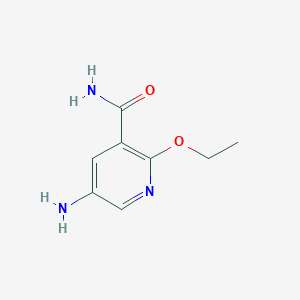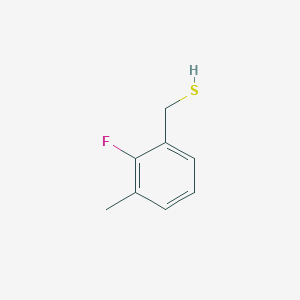![molecular formula C10H19N B13310372 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine](/img/structure/B13310372.png)
2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bicyclo[221]heptan-2-yl)propan-2-amine is a chemical compound with the molecular formula C10H19N It belongs to the class of aliphatic amines and is characterized by a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with norcamphor, a bicyclic ketone.
Grignard Reaction: Norcamphor is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives and subsequent substituted products.
Aplicaciones Científicas De Investigación
2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-amine: Similar structure but with a different position of the amine group.
N-Substituted Bicyclo-Heptan-2-Amines: Variants with different substituents on the nitrogen atom.
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine is unique due to its specific bicyclic structure and the position of the amine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
2-(2-bicyclo[2.2.1]heptanyl)propan-2-amine |
InChI |
InChI=1S/C10H19N/c1-10(2,11)9-6-7-3-4-8(9)5-7/h7-9H,3-6,11H2,1-2H3 |
Clave InChI |
LBTUUZPIHOFTHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CC2CCC1C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1-Aminopropan-2-yl)oxy]butan-2-ol](/img/structure/B13310299.png)
